Ames Test Mutagenic Potency: Benzo(2,3)phenanthro(4,5-bcd)thiophene vs. Benzo[a]pyrene and Phenanthro[4,5-bcd]thiophene at Equal Dose
In the Salmonella typhimurium TA98 plate-incorporation assay with S9 metabolic activation, benzo(2,3)phenanthro(4,5-bcd)thiophene at 0.5 µg/plate induced 122 revertants, compared to 78 revertants for the gold-standard carcinogen benzo[a]pyrene and 73 revertants for its 4-ring parent PASH phenanthro[4,5-bcd]thiophene at the identical dose [1]. This represents a 1.56-fold higher mutagenic activity than benzo[a]pyrene and a 1.67-fold higher activity than phenanthro[4,5-bcd]thiophene, establishing that the additional benzo-annulation in this compound markedly amplifies mutagenic potency rather than merely extending the π-system. The compound was identified in coke-plant effluent, providing an environmental-occurrence context that the other comparators measured at this dose do not share [1]. Data were generated as part of the comprehensive Karcher et al. survey of sulfur-containing heterocycle mutagenicity [2].
| Evidence Dimension | Mutagenic potency (Ames test, TA98 strain, +S9 activation, revertants per plate) |
|---|---|
| Target Compound Data | 122 revertants at 0.5 µg/plate |
| Comparator Or Baseline | Benzo[a]pyrene: 78 revertants at 0.5 µg/plate; Phenanthro[4,5-bcd]thiophene: 73 revertants at 0.5 µg/plate; Control (solvent): 36 revertants |
| Quantified Difference | 1.56-fold vs. benzo[a]pyrene (56% higher); 1.67-fold vs. phenanthro[4,5-bcd]thiophene (67% higher) |
| Conditions | Salmonella typhimurium TA98, plate-incorporation assay, with Aroclor 1254-induced rat liver S9 metabolic activation, triplicate plates, data from Karcher et al. survey |
Why This Matters
For environmental toxicology laboratories and regulatory risk assessors, this compound's 1.56× higher mutagenic potency than benzo[a]pyrene at equal mass dose makes it a more sensitive positive control and a higher-priority target analyte in complex environmental mixtures, directly impacting analytical method development and hazard ranking decisions.
- [1] National Research Council (US) Committee on Pyrene and Selected Analogues. Polycyclic Aromatic Hydrocarbons: Evaluation of Sources and Effects. Washington (DC): National Academies Press; 1983. Table 4-14, Mutagenicity of Sulfur-Containing Heterocycles. View Source
- [2] Karcher W, Nelen A, Depaus R, van Eijk J, Glaude P, Jacob J. Polynuclear Aromatic Hydrocarbons: Chemical Analysis and Biological Fate. In: Jones PW, Leber P, eds. Proceedings of the 5th International Symposium on Polynuclear Aromatic Hydrocarbons. Ann Arbor Science Publishers; 1980:348-349. View Source
